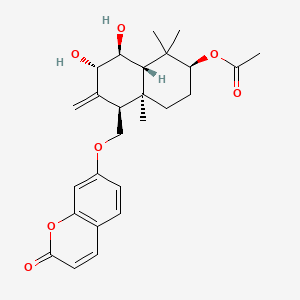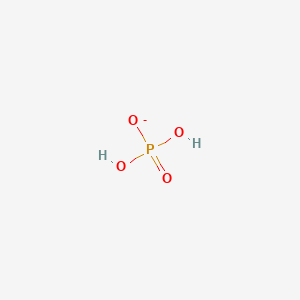
Phosphate, dihydrogen
概要
説明
リン酸二水素イオンは、化学式H₂PO₄⁻を持つ無機イオンです。リン酸から3つのヒドロキシル基のうち1つが脱プロトン化された一価の陰イオンです。 この化合物は、様々な自然界に存在し、食品加工、医薬品、農業など幅広く利用されています .
科学的研究の応用
Dihydrogenphosphate has a wide range of applications in scientific research:
- Chemistry : Used as a buffering agent in various chemical reactions and analytical procedures.
- Biology : Employed in cell culture media and as a component of phosphate-buffered saline (PBS).
- Medicine : Utilized in pharmaceuticals as a laxative and in combination therapies for treating inflammation, certain cancers, and ulcers .
- Industry : Applied in food processing as an emulsifying agent, neutralizing agent, and leavening agent .
準備方法
合成経路と反応条件
リン酸二水素イオンは、リン酸(H₃PO₄)を水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)などの塩基で中和することで合成できます。反応は通常水溶液中で起こり、以下のように表すことができます。
H3PO4+NaOH→NaH2PO4+H2O
工業生産方法
リン酸二水素イオンの工業生産は、通常、リン酸と炭酸ナトリウム(Na₂CO₃)または炭酸カリウム(K₂CO₃)を反応させて行われます。 このプロセスは、製品の収率と純度を高くするために、温度とpHを制御した大型反応器で行われます {_svg_2} .
化学反応の分析
反応の種類
リン酸二水素イオンは、以下を含む様々な化学反応を起こします。
酸塩基反応: 弱酸として作用し、プロトンを供与してリン酸イオン(PO₄³⁻)を生成します。
中和反応: 強塩基と反応して、リン酸二水素ナトリウム(NaH₂PO₄)などの塩を生成します。
加水分解: 加水分解してリン酸と水を生じることがあります。
一般的な試薬と条件
塩基: 水酸化ナトリウム(NaOH)、水酸化カリウム(KOH)
酸: 塩酸(HCl)
条件: 水溶液、pHと温度の制御
生成される主な生成物
- リン酸二水素ナトリウム(NaH₂PO₄)
- リン酸二水素カリウム(KH₂PO₄)
- リン酸(H₃PO₄)
科学研究への応用
リン酸二水素イオンは、科学研究において幅広い用途があります。
- 化学 : 様々な化学反応や分析手順で緩衝剤として使用されます。
- 生物学 : 細胞培養培地やリン酸緩衝生理食塩水(PBS)の成分として使用されます。
- 医学 : 医薬品で緩下剤として、また炎症、特定のがん、潰瘍の治療のための併用療法で使用されます .
- 工業 : 食品加工で乳化剤、中和剤、膨張剤として使用されます .
作用機序
リン酸二水素イオンは、主に緩衝剤としての役割を通じて効果を発揮します。プロトンを供与または受容することで、様々な生物学的および化学的システムのpH安定性を維持します。 生物学的システムでは、酵素や他のタンパク質と相互作用して、代謝経路や細胞機能を調節します .
類似化合物との比較
類似化合物
- リン酸イオン(PO₄³⁻)
- リン酸水素イオン(HPO₄²⁻)
- リン酸(H₃PO₄)
独自性
リン酸二水素イオンは、リン酸の酸塩基平衡における中間位置にあるため、独自性があります。 リン酸の共役塩基とリン酸イオンの共役酸の両方の役割を果たすため、様々な用途において汎用性の高い緩衝剤となります .
特性
CAS番号 |
14066-20-7 |
|---|---|
分子式 |
H2O4P- |
分子量 |
96.987 g/mol |
IUPAC名 |
dihydrogen phosphate |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |
InChIキー |
NBIIXXVUZAFLBC-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)[O-] |
正規SMILES |
OP(=O)(O)[O-] |
| 29505-79-1 | |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
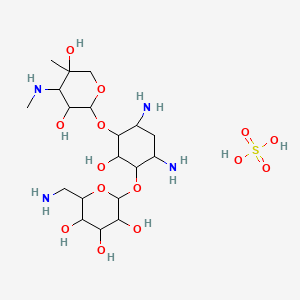
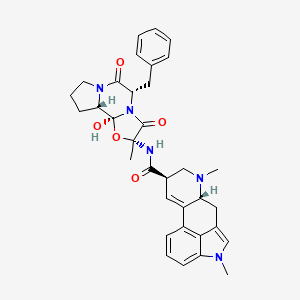

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)
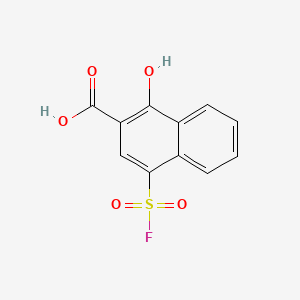

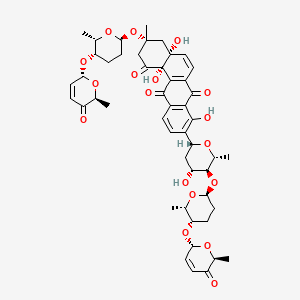
![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)
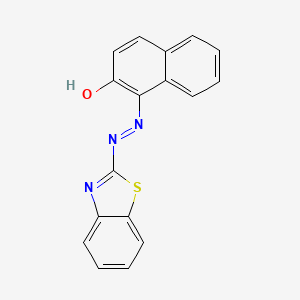
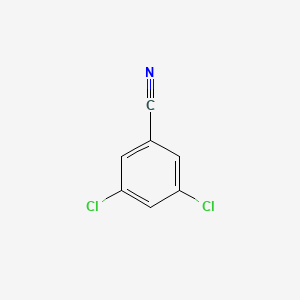
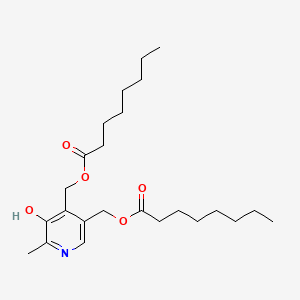
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)
